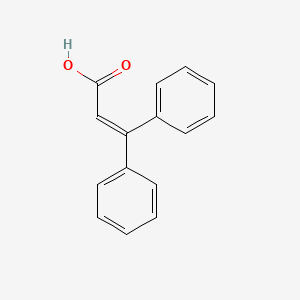

3,3-Diphenylacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJBVALTYVXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209410 | |

| Record name | Acrylic acid, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-84-8 | |

| Record name | 3,3-Diphenylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 606-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 606-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Contextualization of 3,3 Diphenylacrylic Acid

Foundational Studies and Contributions to Organic Synthesis

Historically, 3,3-diphenylacrylic acid and its derivatives have served as pivotal substrates in the exploration of new synthetic methodologies. solubilityofthings.com Organic synthesis, the science of constructing organic molecules, has often relied on model compounds to test and refine new reactions. nih.gov The structure of this compound, with its tetrasubstituted alkene, has made it a valuable model for challenging transformations. solubilityofthings.com

A significant area where its derivatives have been instrumental is in the field of asymmetric catalysis. For instance, the enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a critical method for producing chiral carboxylic acids, which are important building blocks for pharmaceuticals and agrochemicals. bohrium.com Early investigations into cobalt-catalyzed asymmetric hydrogenation utilized (E)-2,3-diphenylacrylic acid to screen various chiral diphosphine ligands and optimize reaction conditions such as solvents, temperature, and pressure. bohrium.com These foundational studies helped establish the utility of cobalt-based catalysts as a more sustainable alternative to noble-metal catalysts for synthesizing chiral compounds. bohrium.com The use of compounds like this compound as starting materials for synthesizing pharmaceuticals and agrochemicals highlights their importance in synthetic organic chemistry. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,3-diphenylprop-2-enoic acid |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 606-84-8 |

| Appearance | White crystalline powder |

Data sourced from PubChem. nih.gov

Contemporary Relevance in Chemical and Biomedical Sciences

In contemporary science, the relevance of this compound is most prominent through its cyano-substituted derivative, 2-cyano-3,3-diphenylacrylic acid. This derivative serves as a key intermediate and metabolite in different scientific domains.

In the chemical sciences, 2-cyano-3,3-diphenylacrylic acid is recognized for its applications in materials science. smolecule.com Its unique electronic and structural properties make it a valuable component in the development of dye-sensitized solar cells (DSSCs), a field focused on renewable energy. smolecule.com Furthermore, its polymerizable nature is being explored for the creation of advanced materials and coatings. smolecule.com

In the biomedical sciences, 2-cyano-3,3-diphenylacrylic acid (often abbreviated as CDAA) is extensively studied as the primary metabolite of Octocrylene. smolecule.comresearchgate.netresearchgate.net Octocrylene is an organic ultraviolet (UV) filter widely used in commercial sunscreens to absorb UVB and short-wave UVA radiation. smolecule.comatamanchemicals.com Research has shown that when Octocrylene is applied dermally, it is metabolized to 2-cyano-3,3-diphenylacrylic acid, which is then absorbed into the bloodstream. researchgate.net

Recent human studies have focused on the pharmacokinetics of this process. After dermal application of a commercial sunscreen containing Octocrylene, CDAA was detected at significant concentrations in both plasma and urine, indicating systemic exposure. researchgate.net Kinetic studies revealed that peak plasma concentrations of CDAA were reached between 10 and 16 hours after the first application, with an elimination half-life of approximately 1.5 to 2 days. researchgate.net The high detection rate of CDAA in urine, in particular, points to a considerable internal exposure to the parent compound, Octocrylene. researchgate.netresearchgate.net These findings are crucial for understanding the behavior of sunscreen ingredients within the human body and are driving further toxicological assessments of the UV filter and its metabolites. researchgate.net

Table 2: Research Findings on 2-cyano-3,3-diphenylacrylic acid (CDAA) as a Metabolite

| Parameter | Finding | Source |

|---|---|---|

| Parent Compound | Octocrylene | smolecule.comatamanchemicals.com |

| Metabolic Product | 2-cyano-3,3-diphenylacrylic acid (CDAA) | researchgate.netresearchgate.net |

| Max. Plasma Concentration (Cmax) | 1352 µg/L | researchgate.net |

| Max. Urine Concentration | 5207 µg/g creatinine | researchgate.net |

| Time to Peak Plasma Concentration (Tmax) | 10 - 16 hours | researchgate.net |

| Plasma Half-Life (t½) | 1.5 - 2 days | researchgate.net |

Data from a human study involving dermal application of sunscreen. researchgate.net

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3,3-Diphenylacrylic Acid

The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving condensation reactions that form the key carbon-carbon double bond.

Condensation Reactions for Core Structure Formation

A prominent method for the synthesis of this compound and its precursors is the Reformatsky reaction . This reaction typically involves the condensation of a carbonyl compound, in this case, benzophenone (B1666685), with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. The reaction proceeds through the formation of an organozinc intermediate which adds to the carbonyl group of benzophenone. The resulting β-hydroxy ester can then be dehydrated under acidic conditions to yield the α,β-unsaturated ester, which upon hydrolysis gives this compound.

Studies have shown that the choice of solvent can influence the outcome of the Reformatsky reaction with substituted benzophenones. Diethyl ether has been reported to be a superior solvent compared to a benzene-toluene mixture for these reactions. cdnsciencepub.comcdnsciencepub.com In some cases, particularly with substrates like 2-chlorobenzophenone (B131818) in a benzene-toluene solvent, the intermediate β,β-diarylhydracrylic acid is not isolated, and the unsaturated product, β-(2-chlorophenyl)-β-phenylacrylic acid, is formed directly. cdnsciencepub.com

The Knoevenagel condensation provides another potential, though less directly documented, route. This reaction involves the condensation of an active methylene (B1212753) compound, such as malonic acid, with a carbonyl group. wikipedia.org While benzophenone lacks α-hydrogens, its reaction with malonic acid under specific catalytic conditions could theoretically lead to the formation of this compound after decarboxylation.

Alternative olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction , are also viable methods for the synthesis of the this compound core. The HWE reaction, which utilizes a phosphonate-stabilized carbanion, is often favored for its ability to produce predominantly E-alkenes and for the easier removal of byproducts. wikipedia.org In this context, a suitable phosphonate (B1237965) reagent would be reacted with benzophenone to form the desired carbon-carbon double bond.

Table 1: Comparison of Condensation Reactions for this compound Synthesis

| Reaction | Key Reactants | Typical Catalyst/Reagent | Intermediate | Notes |

|---|---|---|---|---|

| Reformatsky Reaction | Benzophenone, Ethyl bromoacetate | Zinc | β-hydroxy ester | Solvent choice can affect yield and product isolation. cdnsciencepub.comcdnsciencepub.com |

| Knoevenagel Condensation | Benzophenone, Malonic acid | Base (e.g., pyridine, piperidine) | β-hydroxy acid (followed by dehydration and decarboxylation) | Applicability to benzophenone needs specific conditions. wikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Benzophenone, Phosphonate ylide | Base (e.g., NaH, BuLi) | Oxaphosphetane | Generally provides good E-selectivity. wikipedia.org |

Acid-Catalyzed Approaches in Propionic Acid Synthesis

While direct acid-catalyzed reactions for the synthesis of this compound from simple propionic acid derivatives are not extensively documented, acid catalysis plays a crucial role in the dehydration step of the β-hydroxy ester intermediate formed during the Reformatsky reaction. The use of an acid catalyst facilitates the elimination of a water molecule to form the carbon-carbon double bond of the acrylic acid backbone.

Furthermore, acid-catalyzed condensation reactions of benzamide (B126) with glyoxal (B1671930) have been studied, indicating the potential for acid catalysis to promote complex condensations, although this specific example does not directly lead to this compound. mdpi.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be readily modified to produce a variety of derivatives and analogues, including esters, amides, and compounds with substituents on the phenyl rings.

Esterification and Amidation Strategies

Esterification of this compound can be achieved through standard methods such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, like sulfuric acid or tosic acid. The reaction is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Amidation of this compound can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved using coupling agents that activate the carboxylic acid in situ. The synthesis of (E)-2-cyano-N,3-diphenylacrylamide has been reported via a Knoevenagel condensation, showcasing a method to produce amide derivatives. mdpi.com

Table 2: Common Methods for Ester and Amide Formation from this compound

| Derivative | Reaction | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Amide | Acyl Chloride Formation and Aminolysis | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process. commonorganicchemistry.com |

| Amide | Direct Amidation | Amine, Coupling agent (e.g., DCC, EDC) | One-pot synthesis. |

Introduction of Substituents for Structural Diversification

Substituents can be introduced onto the phenyl rings of this compound or its precursors to create a diverse range of analogues. One common method for this is through electrophilic aromatic substitution reactions.

Nitration , for instance, can be performed to introduce nitro groups onto the aromatic rings. The regioselectivity of the nitration is influenced by the reaction conditions and the directing effects of the existing substituents. For example, the nitration of phenols can be regioselectively controlled to favor the ortho or para product depending on the nitrating agent and catalyst used. researchgate.netdergipark.org.tr While specific studies on the nitration of this compound are not abundant in the provided search results, the principles of electrophilic aromatic substitution would apply, with the regioselectivity being a key consideration. The nitration of deactivated mono-substituted benzenes has been achieved with high para-selectivity using acyl nitrates over acidic zeolite catalysts. cardiff.ac.uk

Chiral Synthesis and Stereoselective Preparations

The synthesis of chiral derivatives of this compound can be approached through several stereoselective methods.

Asymmetric hydrogenation of the carbon-carbon double bond in β,β-disubstituted acrylic acids is a powerful technique to introduce chirality. Highly enantioselective nickel-catalyzed hydrogenation of such compounds has been reported, providing access to chiral carboxylic acids with excellent enantioselectivities. rsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation of olefins using chiral ligands has been shown to be effective for a range of substrates. nih.gov

The use of chiral auxiliaries is another established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to the this compound molecule to direct a subsequent reaction, such as alkylation or a Diels-Alder reaction, to proceed with high diastereoselectivity. researchgate.net After the desired stereocenter is created, the auxiliary can be removed. A variety of chiral auxiliaries, including those derived from ephedrine (B3423809) and oxazolidinones, are commercially available and have been widely used in asymmetric synthesis. sigmaaldrich.comtcichemicals.com

Deuterium (B1214612) Labeling for Mechanistic Investigations

Deuterium labeling is a powerful technique employed to trace the pathways of atoms and unravel the intricate details of reaction mechanisms. By replacing hydrogen atoms with their heavier isotope, deuterium, chemists can gain insights into bond-breaking and bond-forming steps, as well as identify the occurrence of hydrogen atom transfers. While specific studies detailing deuterium labeling exclusively for this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable to understanding its reactions.

In the context of acrylic acid derivatives, deuterium labeling can be instrumental in several ways. For instance, in studies of addition reactions to the carbon-carbon double bond, deuterium can be incorporated into the reagent or the solvent (e.g., D₂O) to determine the regioselectivity and stereoselectivity of the addition. The position of the deuterium atom in the product molecule reveals which carbon atom of the double bond was attacked and from which face of the molecule.

Furthermore, kinetic isotope effect (KIE) studies, which measure the difference in reaction rates between a compound and its deuterated analog, can provide crucial information about the rate-determining step of a reaction. A significant KIE (where the C-H bond is broken more rapidly than the C-D bond) would suggest that the cleavage of a carbon-hydrogen bond at a specific position is involved in the slowest step of the reaction mechanism. For this compound, a KIE could be used to investigate mechanisms of decarboxylation, isomerization, or other reactions where a C-H bond at the phenyl rings or the acrylic backbone is implicated.

The following table illustrates hypothetical applications of deuterium labeling in studying reactions of this compound, based on common reactions of similar compounds.

| Reaction Type | Deuterium Labeling Strategy | Information Gained |

| Electrophilic Addition to Alkene | Use of DCl or D₂O/D⁺ | Elucidation of the regiochemistry of the addition (Markovnikov vs. anti-Markovnikov) and the stereochemistry of the product. |

| Base-Catalyzed Isomerization | Reaction in a deuterated solvent (e.g., CH₃OD) | Determination of whether a proton is abstracted from the solvent and if the process is reversible by observing deuterium incorporation. |

| Decarboxylation | Synthesis of a deuterated analog (e.g., at the α-carbon) | Measurement of the kinetic isotope effect to determine if C-H bond breaking is part of the rate-determining step. |

These examples highlight the potential of deuterium labeling as a tool for detailed mechanistic analysis of reactions involving this compound, even in the absence of specific published studies.

Mechanistic Investigations of this compound Reactions

Exploration of Alkaline Hydrolysis Mechanisms

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the alkoxide leaving group, regenerating the carbonyl group and forming the carboxylate salt of this compound. The final step is an acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, or in an aqueous environment, water.

The general steps for the alkaline hydrolysis of a methyl ester of this compound are outlined below:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Departure of Leaving Group: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as the leaving group.

Proton Transfer: The methoxide ion, being a strong base, deprotonates the carboxylic acid to form methanol (B129727) and the 3,3-diphenylacrylate anion.

The rate of this reaction would be influenced by the steric hindrance around the carbonyl group. The two phenyl groups at the β-position of this compound could potentially influence the electronic properties of the carbonyl group, but are unlikely to cause significant steric hindrance to the nucleophilic attack at the ester functionality.

Analysis of Photochemical Transformation Pathways

The photochemical behavior of α,β-unsaturated carbonyl compounds, including derivatives of cinnamic acid (3-phenylacrylic acid), has been extensively studied. These compounds are known to undergo a variety of photochemical reactions, primarily E/Z (cis/trans) isomerization and [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. Given the structural similarity, this compound is expected to exhibit analogous photochemical reactivity.

Upon absorption of UV radiation, the π-electrons in the conjugated system of this compound are promoted to an excited state. In this excited state, the rotation around the carbon-carbon double bond becomes more facile, allowing for isomerization between the E and Z isomers. The ratio of the two isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.

Another common photochemical pathway for such compounds is photodimerization. In this [2+2] cycloaddition reaction, two molecules of this compound in their excited state can react to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cyclobutane dimer are influenced by the alignment of the molecules in the reaction medium, particularly in the solid state or in organized media. The presence of the two phenyl groups at the β-carbon would likely influence the preferred stereochemical outcome of the dimerization due to steric interactions.

The potential photochemical transformations of this compound are summarized in the table below.

| Photochemical Reaction | Description | Expected Outcome for this compound |

| E/Z Isomerization | Reversible interconversion between the E and Z geometric isomers upon UV irradiation. | Formation of a photostationary state containing a mixture of E- and Z-3,3-diphenylacrylic acid. |

| [2+2] Photodimerization | Cycloaddition of two molecules to form a cyclobutane derivative. | Formation of various cyclobutane dimers, with the stereochemistry influenced by the bulky phenyl groups. |

Studies on Intramolecular Catalysis and Neighboring Group Participation

Intramolecular catalysis and neighboring group participation (NGP) are phenomena where a functional group within a molecule accelerates a reaction at a nearby reactive center. In the case of this compound and its derivatives, the phenyl groups and the carboxylic acid group itself could potentially act as participating groups.

Neighboring Group Participation by Phenyl Groups:

A phenyl group can act as a neighboring group through its π-electrons. In reactions involving the formation of a carbocation at a benzylic or adjacent position, the phenyl group can stabilize the positive charge through the formation of a bridged phenonium ion intermediate. wikipedia.org This participation can lead to enhanced reaction rates (anchimeric assistance) and can also influence the stereochemical outcome of the reaction, often resulting in retention of configuration. mugberiagangadharmahavidyalaya.ac.in For derivatives of this compound where a reaction occurs at the α-carbon, the adjacent phenyl groups could potentially participate in stabilizing any developing positive charge.

Intramolecular Catalysis by the Carboxyl Group:

The carboxylic acid group can participate in intramolecular catalysis in several ways. For instance, in the hydrolysis of an ester derivative of this compound, if another functional group is present in a suitable position, the carboxylic acid could act as an intramolecular acid or base catalyst. More directly, the carboxylate anion could act as an intramolecular nucleophile. For example, in the hydrolysis of a suitably substituted derivative, the carboxylate could attack an electrophilic center within the same molecule, leading to the formation of a cyclic intermediate which then hydrolyzes. libretexts.org

While specific studies demonstrating these effects in this compound are scarce, the presence of these functional groups suggests that such mechanistic pathways are plausible under appropriate reaction conditions and with suitable derivatives.

Elucidation of Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all the starting materials. These reactions are highly atom-economical and efficient.

Acrylic acid and its derivatives are known to participate in various MCRs. For example, acrylic acid can be a component in Ugi and Passerini-type reactions. In a hypothetical MCR involving this compound, the carboxylic acid functionality could participate as the acid component. The double bond could also potentially be involved in cycloaddition or other addition-type MCRs.

For instance, a Passerini three-component reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide. This compound could serve as the carboxylic acid component in such a reaction, leading to the formation of an α-acyloxy carboxamide.

Similarly, in an Ugi four-component reaction, which involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, this compound could again act as the acid component. The resulting product would be a complex α-aminoacyl amide derivative.

The table below outlines a hypothetical Ugi reaction involving this compound.

| Reactant | Role in Ugi Reaction |

| This compound | Acid Component |

| Aniline | Amine Component |

| Benzaldehyde | Carbonyl Component |

| tert-Butyl isocyanide | Isocyanide Component |

The successful application of this compound in MCRs would depend on its reactivity relative to the other components and the specific reaction conditions employed. The steric bulk of the two phenyl groups might influence the feasibility and outcome of such reactions.

Structural Elucidation and Reactivity Principles of 3,3 Diphenylacrylic Acid

Influence of Phenyl Groups on Molecular Stability and Reactivity

The presence of two phenyl groups at the C3 position of the acrylic acid backbone significantly influences the molecule's stability and reactivity. These phenyl groups introduce steric hindrance and electronic effects that differentiate 3,3-diphenylacrylic acid from simpler acrylic acid derivatives.

The steric bulk of the two phenyl rings can hinder the approach of reactants to the double bond and the carboxylic acid group. This steric congestion can decrease the rate of reactions that require attack at these sites. For instance, reactions like addition to the double bond may be slower compared to less substituted acrylic acids.

Stereochemical Aspects and Isomeric Forms

Due to the presence of a carbon-carbon double bond, this compound can theoretically exist as geometric isomers, specifically E and Z isomers. wikipedia.orgstudymind.co.uk This type of isomerism arises from the restricted rotation around the double bond. wikipedia.org

E-isomer: The two higher priority groups on each carbon of the double bond are on opposite sides.

Z-isomer: The two higher priority groups on each carbon of the double bond are on the same side. pressbooks.pub

In the case of this compound, the two phenyl groups are attached to the same carbon atom (C3) of the double bond. Therefore, there is no possibility for E/Z isomerism as there are identical substituents on one of the carbons of the double bond. wikipedia.org

However, stereoisomerism could arise if there were chiral centers within the molecule. In its parent form, this compound does not possess any chiral centers and is therefore achiral.

Electronic Effects on Chemical Reactivity

The electronic nature of the phenyl groups plays a crucial role in determining the chemical reactivity of this compound. The phenyl groups are generally considered to be electron-withdrawing due to the sp² hybridization of the carbon atoms, but they can also act as electron-donating groups through resonance.

The electron-withdrawing inductive effect of the phenyl groups can increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. Conversely, the resonance effect, where the π-systems of the phenyl rings overlap with the π-system of the acrylic acid, can increase the electron density at the double bond, potentially decreasing its reactivity towards electrophiles.

Tautomeric Equilibria in Related Acrylic Acid Systems

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. wikipedia.org The most common form is keto-enol tautomerism. masterorganicchemistry.comlibretexts.org In the context of acrylic acid systems, the potential for tautomerism exists, particularly the keto-enol type. libretexts.org

The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C). libretexts.org The interconversion between these forms is typically catalyzed by acid or base. libretexts.orgyoutube.com

For a generic acrylic acid, the tautomeric equilibrium would involve the interconversion between the carboxylic acid form and its corresponding enol tautomer. However, in most simple carboxylic acids, the equilibrium lies heavily towards the keto (carboxylic acid) form due to the greater stability of the C=O double bond compared to the C=C double bond. libretexts.org

In the specific case of this compound, the presence of the two phenyl groups could potentially influence the position of this equilibrium. The extended conjugation offered by the phenyl rings might provide some stabilization to the enol form. However, it is generally expected that the carboxylic acid form would still be the predominant species at equilibrium.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Intermediates in Complex Molecule Synthesis

3,3-Diphenylacrylic acid and its derivatives serve as versatile intermediates in the synthesis of complex and biologically relevant molecules, particularly heterocyclic compounds. Their structural framework provides a robust starting point for constructing elaborate molecular architectures.

A significant application is in the synthesis of coumarins, a class of benzopyrone heterocycles found in many natural products and pharmaceuticals. Research has demonstrated the successful synthesis of 4-phenylcoumarin (B95950) through the electrochemical lactonization of this compound. acs.orgresearchgate.netscribd.com This transformation involves an intramolecular C-H lactonization, forming the core heterocyclic ring structure. thieme-connect.comsci-hub.se The reaction proceeds via an O-centered carboxylic radical that adds to one of the phenyl rings, followed by further oxidation to yield the lactone. sci-hub.se

Furthermore, this compound is a documented intermediate in the synthesis of oxopiperazine derivatives. google.com These derivatives are under investigation for their potential therapeutic applications in treating conditions such as pain and epilepsy, highlighting the compound's role in pharmaceutical development. google.com Its derivative, 2-cyano-3,3-diphenylacrylic acid, also acts as a crucial synthetic intermediate in the creation of various pharmaceutical compounds.

The following table summarizes the synthesis of heterocyclic compounds using this compound as a key intermediate.

| Starting Material | Product | Reaction Type | Yield |

| This compound | 4-Phenyl-2H-chromen-2-one (4-Phenylcoumarin) | Organocatalytic Electrochemical C–H Lactonization | 91% thieme-connect.comsci-hub.se |

| 2-(2,2-diphenylvinyl)benzoic acid | 3-(Diphenylmethylene)isobenzofuran-1(3H)-one | Organocatalytic Electrochemical C–H Lactonization | 63% thieme-connect.comsci-hub.se |

Design and Development of Functional Materials

The unique chemical structure of this compound, featuring phenyl groups and an acrylic acid moiety, makes it and its derivatives valuable precursors for the design of advanced functional materials. cymitquimica.com

While the inherent photochemical properties of this compound are noted, specific applications in the development of photonic devices are not extensively detailed in the available research literature. cymitquimica.com

Derivatives of this compound play a significant role in polymer chemistry, primarily as UV-absorbing agents. The derivative 2-cyano-3,3-diphenylacrylic acid and its esters, such as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene), are widely used as UV filters in commercial sunscreens. google.comgoogleapis.com The conjugated system within these molecules is highly effective at absorbing UV radiation. chem960.com

These UV-filtering capabilities are harnessed in materials science by incorporating these derivatives into polymer structures. This can be achieved through methods like emulsion polymerization, where the cinnamic acid ester derivative is encapsulated within a polymer matrix to create stabilized sunscreen compositions. google.com The resulting microcapsules or polymer-based products offer enhanced photostability. googleapis.com The 2-cyano-3,3-diphenylacrylic acid moiety is noted for its utility as a light-sensitive component in polymer chemistry, sometimes acting as a photoinitiator. chem960.com

In the realm of dye synthesis, 2-cyano-3,3-diphenylacrylic acid is recognized as a useful core structure for the creation of dye molecules. An ester derivative, ethyl 2-cyano-3,3-diphenylacrylate, has also been identified as a contaminant in paper and board food contact materials, where it may originate from printing inks or coatings. dtu.dkdtu.dk

The table below lists key derivatives and their functions in this context.

| Derivative | Application | Function |

| 2-Cyano-3,3-diphenylacrylic acid | Polymer Chemistry, Dye Synthesis | UV absorber, Photoinitiator, Core for dye molecules chem960.com |

| Ethyl 2-cyano-3,3-diphenylacrylate | Polymer Chemistry | UV absorber |

| 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Polymer Chemistry | UV filter in sunscreens google.comgoogleapis.com |

This compound serves as a precursor for the synthesis of chiral compounds, which are fundamental building blocks in the development of specialized chiral materials. A key transformation in this area is the asymmetric hydrogenation of this compound. This reaction is employed to produce chiral 2,3-diphenylpropanoic acid, a valuable and optically active building block for further synthesis.

While not a catalyst itself, this compound is a key substrate in studies focused on reaction optimization, particularly in the field of electrochemistry. The organocatalytic electrochemical C-H lactonization of this compound to 4-phenylcoumarin has been a subject of such optimization studies. thieme-connect.comsci-hub.se

Research has focused on optimizing the conditions for this specific transformation. Key parameters that have been systematically varied to maximize yield and efficiency include the solvent, the supporting electrolyte, the base, and the redox mediator. For the conversion of this compound, tetrabutylammonium (B224687) bromide was identified as a more effective redox mediator than 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.comsci-hub.se

The table below details the optimized conditions for the electrochemical lactonization of a related biphenyl-2-carboxylic acid, which serves as a model for this type of reaction.

| Entry | Solvent | Supporting Electrolyte | Base (2.0 equiv.) | Current (mA) | Yield (%) |

| 1 | CH3CN | n-Bu4NBF4 | None | 10 | 10 |

| 2 | CH3OH | n-Bu4NBF4 | None | 10 | 20 |

| 3 | CH3CN/CH3OH (1:1) | n-Bu4NBF4 | None | 10 | 35 |

| 4 | CH3CN | n-Bu4NBF4 | 2,6-Lutidine | 10 | 85 |

| 5 | CH3CN | n-Bu4NBF4 | Pyridine | 10 | 54 |

| 6 | CH3CN | n-Bu4NBF4 | Et3N | 10 | 45 |

| 7 | CH3CN | LiClO4 | 2,6-Lutidine | 10 | 80 |

| 8 | CH3CN | n-Bu4NClO4 | 2,6-Lutidine | 10 | 82 |

| 9 | CH3CN | n-Bu4NPF6 | 2,6-Lutidine | 10 | 88 |

| 10 | CH3CN | n-Bu4NPF6 | 2,6-Lutidine | 15 | 94 |

| 11 | CH3CN | n-Bu4NPF6 | 2,6-Lutidine | 5 | 82 |

| Data adapted from a study on the optimization of the electrochemical lactonization of biphenyl-2-carboxylic acid, a reaction analogous to that of this compound. sci-hub.se |

Pharmacological and Biological Investigations of 3,3 Diphenylacrylic Acid and Derivatives

Assessment of Diverse Biological Activities

Anticancer Research

Currently, publicly available scientific literature does not provide specific research findings on the anticancer activities of 3,3-Diphenylacrylic acid or its direct derivatives. While numerous studies investigate the anticancer properties of various phenolic compounds and acrylic acid derivatives, dedicated research focusing on the this compound scaffold in oncology is not readily found.

Anti-inflammatory Properties

There is a lack of specific studies investigating the anti-inflammatory properties of this compound. While phenolic compounds, as a broad class, are known for their anti-inflammatory effects, research has not specifically focused on this particular molecule. Studies on other phenolic compounds have shown mechanisms such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govnih.govmdpi.com However, without direct research, it is not possible to attribute these properties to this compound.

Antiviral Activity of Derivatives

Specific research on the antiviral activity of this compound derivatives is not extensively available in the public domain. While the broader class of chalcones and other related phenolic compounds have been investigated for antiviral properties, dedicated studies on derivatives of this compound are not prominently featured in the available scientific literature.

Tyrosinase Inhibition and Melanogenesis Modulation

Derivatives of (E)-2,3-diphenylacrylic acid have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. This has significant implications for the treatment of hyperpigmentation disorders and for use in skin whitening agents.

One study synthesized a series of (E)-2,3-diphenylacrylic acid derivatives and evaluated their effects on mushroom tyrosinase and melanin production in B16F10 melanoma cells. nih.govnih.gov One particular derivative, compound 1c , demonstrated significantly higher tyrosinase inhibitory activity than the commonly used agent, kojic acid. nih.gov In the B16F10 melanoma cell line, this compound also showed superior tyrosinase inhibition and a greater reduction in melanin content compared to kojic acid, without exhibiting cytotoxicity at the tested concentrations. nih.govnih.gov

Table 1: Tyrosinase Inhibition and Melanin Content Reduction by (E)-2,3-Diphenylacrylic Acid Derivative 1c

| Compound | Mushroom Tyrosinase IC₅₀ (µM) | Cellular Tyrosinase Inhibition (%) | Melanin Content Reduction (%) |

| Derivative 1c | 20.04 ± 1.91 | 68.83 | 62.77 |

| Kojic Acid | 30.64 ± 1.27 | 49.39 | 38.52 |

| Arbutin | Not specified | 42.67 (at 400 µM) | Not specified |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Molecular docking studies have suggested that these derivatives can bind effectively to the active site of both mushroom and human tyrosinase, indicating their potential as effective skin whitening agents. nih.gov

Thrombin Inhibitory Activity

Derivatives of 3,3-diphenylpropionic acid, a related compound, have been investigated as potent and orally bioavailable thrombin inhibitors. Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic diseases.

Molecular modeling suggests that these compounds bind to the active site of thrombin in a manner similar to previously reported inhibitors. nih.govmdpi.com

Promotion of Bone and Cartilage Growth

Diphenylacrylic acid derivatives have been disclosed in patent literature as compounds that can promote the formation of bone and cartilage. researchgate.net These compounds are proposed for use in graft compositions, potentially in combination with other growth factors like bone morphogenetic proteins (BMPs), to facilitate bone and cartilage repair. researchgate.net

The proposed applications for these derivatives include spinal fusion procedures, where a graft composition containing a diphenylacrylic acid derivative would be implanted to encourage bone growth between vertebrae. researchgate.net The compositions may also include a graft matrix, such as a polymer designed to hold bone-compatible salts like calcium phosphates, which are gradually replaced by new bone tissue. researchgate.net

The term "derivative" in this context refers to structurally similar compounds that maintain the functional attributes of the parent molecule for promoting bone and cartilage formation. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing bioactive compounds by analyzing how the chemical structure of a molecule relates to its biological activity. For derivatives of the this compound scaffold, while comprehensive SAR studies are not extensively documented, research on structurally similar compounds like 3,3-diphenylpropionic acid derivatives provides valuable insights into the key features driving their biological effects.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the analysis of this compound and its related structures, several key pharmacophoric features can be identified:

Hydrophobic Core: The two phenyl rings attached to the same carbon atom form a bulky, lipophilic region. This diphenyl moiety is a crucial feature for hydrophobic interactions with biological targets.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group provides a critical site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor.

These features suggest that derivatives of this compound could be explored for activities where a hydrophobic interaction, coupled with a specific hydrogen bonding pattern, is required for efficacy.

Structural modifications to a lead compound are performed to enhance potency, selectivity, and pharmacokinetic properties. Studies on closely related 3,3-diphenylpropionic acid amides have shed light on how altering specific parts of the molecule can influence its biological efficacy, particularly its antioxidant activity.

In a study investigating various amide derivatives of 3,3-diphenylpropionic acid, the carboxylic acid group was replaced with different amide functionalities to assess the impact on antioxidant properties. The findings demonstrated that the nature of the substituent on the amide nitrogen plays a significant role in the compound's ability to scavenge radicals.

Key findings from this research include:

Amide Substitution: The conversion of the carboxylic acid to an amide was a key modification.

Cyclic Amine Moiety: The introduction of a morpholine ring (forming an amide linkage with the 3,3-diphenylpropionic acid backbone) resulted in the highest antioxidant activity among the tested compounds. nih.gov

Aromatic vs. Aliphatic Substituents: Derivatives with a methoxybenzylmethyl group also showed moderate antioxidant activity. nih.gov

These results indicate that modifications at the carboxylic acid position can significantly modulate the biological activity of the 3,3-diphenyl scaffold. The superior activity of the morpholine-containing derivative suggests that specific heterocyclic rings can enhance the antioxidant capacity of the molecule. nih.gov

| Compound Backbone | Modification at Carboxylic Acid Group | Resulting Substituent (R") | Observed Antioxidant Activity (% ABTS radical scavenging) |

|---|---|---|---|

| 3,3-Diphenylpropionic Acid | Amidation | Morpholine | 78.19% |

| 3,3-Diphenylpropionic Acid | Amidation | Methoxybenzylmethyl | 33.93% |

Metabolic Fate and Biomonitoring Research

The study of the metabolic fate of this compound, particularly its 2-cyano derivative, is crucial for understanding its persistence, distribution, and potential effects in the human body. This research is closely linked to its role as a major metabolite of a widely used commercial product.

2-Cyano-3,3-diphenylacrylic acid (CDAA), also referred to as CPAA, is the primary and major metabolite of octocrylene. nih.govmdpi.combenthamscience.com Octocrylene is a common organic UV filter used extensively in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation. nih.gov

When octocrylene is absorbed into the body, either through dermal application or other routes, it undergoes metabolism. The primary metabolic pathway is ester hydrolysis, where the 2-ethylhexyl ester group of octocrylene is cleaved, yielding 2-cyano-3,3-diphenylacrylic acid. mdpi.comnih.gov This process transforms the lipophilic parent compound, octocrylene, into a more water-soluble metabolite, CDAA, which facilitates its excretion from the body. mdpi.com Studies have shown that following exposure to octocrylene-containing sunscreens, CDAA can be detected at significantly higher concentrations in plasma and urine than the parent compound, confirming it as the main metabolic product. nih.govbenthamscience.com

Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a substance. For 2-cyano-3,3-diphenylacrylic acid (CDAA), its toxicokinetic profile has been investigated in human studies following both oral and dermal exposure to octocrylene.

After oral administration of octocrylene, CDAA is found to be the major urinary metabolite, accounting for approximately 45% of the administered dose. mdpi.comnih.gov The elimination of CDAA from the body follows biphasic kinetics, meaning it has two distinct phases of elimination. nih.gov

Key toxicokinetic parameters for CDAA after oral octocrylene administration are summarized below:

| Metabolite | Parameter | Value |

|---|---|---|

| 2-Cyano-3,3-diphenylacrylic acid (CDAA/CPAA) | Peak Urinary Concentration Time | 3.2 - 4.2 hours post-dose |

| Elimination Half-Life (1st Phase) | 5.7 hours | |

| Elimination Half-Life (2nd Phase) | 16 hours |

Following dermal application of sunscreen containing octocrylene, CDAA is also detected in both plasma and urine, but with considerably delayed elimination kinetics. nih.gov Plasma concentration peaks are reached between 10 and 16 hours after the first application, and the elimination half-life is in the range of 1.5 to 2 days. nih.gov This prolonged elimination profile suggests that octocrylene may form a depot in the skin, leading to sustained release and a potential for accumulation with repeated daily use. nih.gov

Human biomonitoring involves measuring chemicals or their metabolites in human specimens like urine or blood to assess exposure. nih.gov Due to its status as the main metabolite of octocrylene, 2-cyano-3,3-diphenylacrylic acid (CDAA) has been identified as a key biomarker for assessing human exposure to this UV filter. benthamscience.com Monitoring for CDAA is often more informative than measuring octocrylene itself, as the metabolite is found in higher concentrations and has a high detection rate in urine. nih.gov

Methodologies for detecting CDAA in biological samples typically involve advanced analytical chemistry techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of CDAA in human plasma and urine. nih.gov These methods allow for the detection of the biomarker at very low concentrations, which is essential for assessing exposure levels in the general population.

The development of CDAA as a biomarker is crucial for:

Exposure Assessment: Quantifying the internal dose of octocrylene from the use of sunscreens and other cosmetics.

Kinetic Modeling: Understanding the absorption, metabolism, and excretion pathways of octocrylene in humans.

Risk Assessment: Providing data to help evaluate the safety of octocrylene by linking external application to internal exposure levels. benthamscience.comresearchgate.net

The use of CDAA in human biomonitoring studies provides a more complete picture of the systemic availability of octocrylene following real-life use of personal care products. nih.gov

Investigation of Biological Pathway Modulation

The intricate interactions of xenobiotics with biological systems are of paramount importance in pharmacology and toxicology. For this compound and its derivatives, understanding their potential to modulate key biological pathways, such as enzyme inhibition, receptor antagonism, and endocrine activity, is crucial for elucidating their pharmacological profile and potential for therapeutic applications or adverse effects. This section delves into the scientific investigations surrounding these modulatory activities.

Enzyme Inhibition (e.g., Cyclooxygenase, Lipoxygenase)

The arachidonic acid cascade, which involves enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), is a critical pathway in the inflammatory response. The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs.

Cyclooxygenase (COX) exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of compounds that inhibit COX enzymes. While specific studies on the direct inhibitory effects of this compound on COX enzymes are not extensively documented in publicly available research, the structural features of this compound warrant consideration. The diaryl structure is a common motif in a class of highly selective COX-2 inhibitors.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation. Inhibition of LOX is another important strategy for controlling inflammation. Similar to the case with COX enzymes, direct and detailed investigations into the inhibitory potential of this compound against various LOX isoforms are not widely reported. However, the general class of aryl-substituted acrylic acids has been explored for various biological activities, and the potential for LOX inhibition cannot be ruled out without specific experimental validation.

| Enzyme Target | Potential Role of this compound Derivatives | Key Structural Features of Interest |

|---|---|---|

| Cyclooxygenase (COX) | Potential for selective COX-2 inhibition based on structural similarities to known inhibitors. | Diaryl substitution pattern. |

| Lipoxygenase (LOX) | Hypothetical inhibitory activity, requires experimental verification. | Aryl-substituted acrylic acid core. |

Receptor Antagonism Mechanisms (e.g., Endothelin Receptors)

Endothelin receptors, particularly ETA and ETB, are G-protein coupled receptors that mediate the effects of endothelins, which are potent vasoconstrictors. Antagonism of these receptors is a therapeutic strategy for conditions such as pulmonary arterial hypertension.

Notably, some derivatives of propanoic acid have been identified as potent and selective endothelin receptor antagonists. For instance, Ambrisentan, a well-known ETA receptor antagonist, is a propanoic acid derivative. Given that this compound is structurally a derivative of propanoic acid, it and its analogs represent a potential scaffold for the development of novel endothelin receptor antagonists. The diphenyl groups of this compound could play a significant role in receptor binding and selectivity. However, direct experimental evidence of this compound or its simple derivatives acting as endothelin receptor antagonists is not prevalent in the scientific literature. Further research, including binding assays and functional studies, would be necessary to validate this hypothesis.

| Receptor Target | Structural Class of Antagonist | Relevance to this compound |

|---|---|---|

| Endothelin Receptor A (ETA) | Propanoic acid derivatives (e.g., Ambrisentan) | This compound is a propanoic acid derivative, suggesting a potential for similar antagonistic activity. |

| Endothelin Receptor B (ETB) | Various small molecules | The diphenyl moiety could influence binding affinity and selectivity towards ETB receptors. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules from first principles. DFT methods model electron density to calculate a molecule's energy and other properties, balancing computational cost and accuracy effectively.

For 3,3-Diphenylacrylic acid, DFT calculations are employed to determine its optimized three-dimensional geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of the molecule's electronic distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. These calculations provide a foundational understanding of the molecule's intrinsic electronic character.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |

| Dipole Moment (μ) | Measure of the net molecular polarity | 1.0 to 3.0 D |

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

In the context of this compound, docking simulations would be performed to evaluate its binding affinity and interaction patterns with various biological targets. The process begins with obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB). The this compound structure is optimized for the simulation. Docking software then systematically samples numerous positions and conformations of the ligand within the protein's active site, calculating a binding score for each pose.

The results of a docking study reveal the most probable binding mode, the binding energy (typically in kcal/mol), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on structurally related acrylamide derivatives have successfully used docking to identify key amino acid residues responsible for binding within enzyme active sites. This analysis helps to rationalize the molecule's biological activity and provides a basis for designing derivatives with improved potency and selectivity.

| Potential Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Histone Deacetylase (HDAC) | -7.5 | HIS142, TYR306 | Hydrogen Bond, Pi-Alkyl |

| Human Topoisomerase II | -8.2 | ARG487, GLU522 | Hydrogen Bond, Pi-Cation |

| GABA-A Receptor | -6.9 | PHE200, TYR205 | Pi-Pi Stacking, van der Waals |

Prediction of Reactivity and Stability Profiles

The chemical reactivity and stability of this compound can be predicted using conceptual DFT. This framework utilizes DFT-derived properties to calculate a set of reactivity descriptors that quantify a molecule's response to chemical reactions.

The HOMO and LUMO energies are fundamental to this analysis. The energy gap (ΔE = ELUMO – EHOMO) is a direct measure of molecular stability; a larger gap implies higher stability and lower reactivity. Other important global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO – EHOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These indices allow for a quantitative comparison of the reactivity of different molecules. For this compound, these calculations can predict whether it is more likely to act as an electrophile or a nucleophile and how it will behave in various reaction environments.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | ELUMO – EHOMO | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / (2η) | Electron-accepting capability |

| Global Softness (S) | 1 / η | Inverse of hardness |

Bioactivity Prediction and ToxCast Database Analysis

Bioactivity prediction involves screening a compound against a wide range of biological targets to identify potential therapeutic effects or toxicological liabilities. The U.S. Environmental Protection Agency (EPA) Toxicity Forecaster (ToxCast) program utilizes high-throughput screening (HTS) assays to test thousands of chemicals against hundreds of biological targets. epa.gov The resulting data is made publicly available through the CompTox Chemicals Dashboard. echemportal.orgepa.gov

A search for this compound (CAS RN: 606-84-8) in the EPA's CompTox Chemicals Dashboard does not yield specific bioactivity data from the ToxCast screening program. This indicates the compound has not been evaluated within this framework.

However, were it to be screened, the process would involve exposing a diverse panel of cell-based and cell-free assays to varying concentrations of the compound. epa.gov Key outputs from the ToxCast analysis include:

Hit Call: A determination of whether the compound induced a significant response in a particular assay.

AC50 (Half-maximal activity concentration): The concentration at which the compound elicits 50% of its maximal response, indicating its potency.

This data would be used to build a bioactivity profile for this compound, highlighting potential interactions with nuclear receptors, G-protein coupled receptors, enzymes, and other cellular pathways. This profile helps in prioritizing chemicals for further in-depth toxicological testing. nih.gov

Kinetic Modeling of Biological Processes

Kinetic modeling is a computational method used to simulate the dynamic behavior of biological systems, such as metabolic or signaling pathways. These models consist of a series of mathematical equations, typically ordinary differential equations (ODEs), that describe how the concentrations of different components in a pathway change over time.

For a compound like this compound, kinetic modeling could be used to understand its impact on a specific biological process, assuming its molecular target is known. For example, if docking studies suggest it inhibits a particular enzyme, a kinetic model of the pathway involving that enzyme could be constructed.

The modeling process involves:

Defining the Network: Identifying all relevant reactions, substrates, products, and regulators in the pathway.

Formulating Equations: Writing rate equations for each reaction, often using frameworks like Michaelis-Menten kinetics for enzymatic reactions.

Parameter Estimation: Determining the values of kinetic parameters (e.g., K_m, V_max, inhibition constants) by fitting the model to experimental data.

While specific kinetic models involving this compound are not documented in publicly available literature, this approach offers a powerful way to move from a static interaction (like a docking pose) to a dynamic understanding of the compound's system-level biological effects.

Future Research Directions and Emerging Areas for 3,3 Diphenylacrylic Acid

Development of Novel Synthetic Strategies for Diversified Libraries

Future research is geared towards creating large and diverse collections of 3,3-diphenylacrylic acid derivatives to explore a wider range of chemical and biological activities. A primary synthetic route involves the Knoevenagel condensation, a fundamental organic reaction, between benzophenone (B1666685) and ethyl cyanoacetate smolecule.com. The development of novel catalytic systems for this transformation is a key area of interest to improve efficiency and yield smolecule.com.

High-throughput and combinatorial synthesis methodologies are poised to accelerate the discovery of novel compounds. researchgate.netnih.gov These strategies enable the rapid generation of extensive compound libraries by systematically varying the molecular components. Techniques such as multicomponent reactions, which combine three or more reactants in a single step, offer an efficient pathway to structurally complex molecules based on the this compound core researchgate.net. Furthermore, advanced approaches like DNA-encoded library (DEL) technology could be adapted for the synthesis and screening of vast numbers of derivatives, significantly expanding the scope of accessible chemical space nih.gov.

| Synthetic Strategy | Description | Potential Advantage |

| Catalyst Development | Exploring new catalysts for the Knoevenagel condensation of benzophenone and ethyl cyanoacetate smolecule.com. | Improved reaction efficiency, yield, and milder reaction conditions. |

| Combinatorial Chemistry | Systematically reacting a set of starting materials to generate a large library of related products nih.gov. | Rapid generation of thousands of distinct derivatives for screening. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a final product incorporating portions of all reactants researchgate.net. | Increased molecular complexity and synthetic efficiency. |

| DNA-Encoded Libraries (DEL) | Synthesizing libraries where each unique molecule is tagged with a unique DNA barcode for identification nih.gov. | Enables the synthesis and screening of exceptionally large libraries (millions to billions of compounds). |

Advancements in Targeted Therapeutic and Diagnostic Development

The biological activity of this compound, a known primary metabolite of the common sunscreen agent Octocrylene, presents opportunities for therapeutic and diagnostic innovation. sigmaaldrich.comresearchgate.net Research indicates its potential use in pharmaceutical formulations due to its inherent biological activity smolecule.com. One promising avenue is its potential application in cancer research and as a selective inhibitor for enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and disease smolecule.comsigmaaldrich.com.

In diagnostics, derivatives of this compound are being explored for the creation of advanced sensors. By modifying its core structure, researchers have developed novel supramolecular luminescent systems rsc.orgresearchgate.net. For example, 2-cyano-3(4-(diphenylamino)phenyl) acrylic acid (CDPA), a derivative, forms host-guest complexes with other molecules, leading to changes in its fluorescent properties rsc.orgresearchgate.net. This phenomenon has been leveraged to create selective sensors, such as a chiral luminescent host system that can detect the presence of acetonitrile (CH3CN) through a distinct shift in its luminescence rsc.orgresearchgate.net.

| Area of Development | Research Focus | Example Application |

| Therapeutics | Exploring the biological activity for drug formulation and targeted therapy smolecule.com. | Development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications sigmaaldrich.com. |

| Diagnostics | Designing derivatives that can act as sensors by changing optical properties in the presence of a target analyte. | A supramolecular system based on a derivative that exhibits selective, reversible luminescent sensing for acetonitrile rsc.orgresearchgate.net. |

Innovation in Functional Material Engineering and Nanotechnology

The inherent reactivity of the this compound molecule, particularly its propenoic acid functional group, makes it a valuable building block for new materials cymitquimica.com. Its polymerizable nature is a key feature, enabling its use in the synthesis of advanced polymers, resins, and coatings smolecule.comcymitquimica.com. The conjugated system within the molecule enhances UV absorption, suggesting its utility as a photoinitiator or a component for controlled radical polymerization in polymer chemistry chem960.com.

The field of functional materials, which focuses on designing materials with specific physiochemical properties, represents a significant growth area utk.edu. Derivatives of this compound could be engineered to create materials with tailored catalytic, energy storage, or photovoltaic capabilities utk.edu. Furthermore, its derivatives have shown promise in supramolecular chemistry, where individual molecules are designed to self-assemble into larger, ordered structures rsc.orgresearchgate.net. This bottom-up approach can lead to the creation of novel nanomaterials with unique optical and electronic properties for next-generation applications utk.edu.

| Application Area | Principle | Potential Use |

| Polymer Synthesis | The acrylic acid moiety can participate in polymerization reactions smolecule.comcymitquimica.com. | Creation of novel polymers, resins, and coatings with specific properties. |

| Photoinitiators | The molecule's ability to absorb UV light can be used to initiate polymerization reactions chem960.com. | Use in UV-curable coatings, inks, and adhesives. |

| Supramolecular Assembly | Non-covalent interactions between derivatives can form ordered, functional structures rsc.orgresearchgate.net. | Development of sensors, smart materials, and components for nanotechnology. |

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a fertile ground for future research involving this compound. This interdisciplinary field uses chemical tools to investigate and manipulate biological processes nih.goved.ac.uk. Derivatives of this compound can be developed as "chemical probes"—small molecules designed to perturb a specific biological target, such as a protein, and elucidate its function nih.govresearchgate.netmdpi.com.

These probes are instrumental in target identification and in understanding the mechanism of action of bioactive compounds nih.govnih.gov. Advanced techniques such as photo-affinity labeling could be employed, where a photo-reactive group is attached to a this compound derivative researchgate.netmdpi.com. Upon exposure to UV light, this probe can form a permanent covalent bond with its biological target, allowing for its isolation and identification mdpi.com. Another emerging area is the synthesis of bioconjugates, where derivatives are linked to biomolecules like peptides or nucleic acids. These hybrid molecules could function as targeted therapeutics or specialized diagnostic agents, combining the unique properties of the this compound scaffold with the specificity of biological molecules.

| Interdisciplinary Approach | Description | Goal |

| Chemical Probes | Designing derivatives to interact with specific biological targets (e.g., enzymes, receptors) nih.govresearchgate.net. | To study biological pathways, validate drug targets, and understand disease mechanisms. |

| Photo-Affinity Labeling | Incorporating a photo-reactive group into the molecule to covalently bind to its biological target upon UV irradiation mdpi.com. | To definitively identify the cellular targets of a bioactive compound. |

| Bioconjugation | Chemically linking derivatives to other biomolecules such as peptides or nucleic acids. | To create targeted drug delivery systems or highly specific diagnostic tools. |

Q & A

Q. What are the established synthetic routes for 3,3-diphenylacrylic acid, and how do their yields and conditions compare?

- Methodological Answer : this compound can be synthesized via:

- Cp₂TiCl₂-catalyzed hydrocarboxylation of alkynes with CO₂, yielding 75% product (white solid, mp 166–168°C) .

- Perkin reaction using phenylacetic acid and substituted benzaldehydes, yielding derivatives such as (E)-2,3-diphenylacrylic acid .

- Decarboxylation of acyloxy radicals generated from α,β-unsaturated peresters, though this route may produce byproducts like 1,1-diphenylethylene .

- Fisher esterification of acrylic esters, achieving near-quantitative yields .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 7.07 (d, J = 8 Hz), 7.16 (t, J = 8 Hz), and 7.23–7.40 (m) confirm aromatic and vinyl proton environments .

- 13C NMR (CDCl₃, 101 MHz): Signals at 173.3 ppm (carboxylic acid C=O) and 128–142 ppm (aromatic carbons) .

- GC-MS : Molecular ion peak at m/z 224 .

Q. What functional group compatibilities are observed in reactions involving this compound?

- Methodological Answer : The compound tolerates diverse substituents under palladium-catalyzed conditions, including:

- Electron-rich (e.g., -OCH₃) and electron-deficient (e.g., -CF₃) groups.

- Halides (e.g., -Br, -Cl), amino (-NH₂), and acetal groups .

- Heterocyclic substrates (e.g., pyridinyl, thiophenyl) without palladium poisoning .

Advanced Research Questions

Q. What mechanistic insights exist for light-mediated palladium catalysis involving this compound?

- Methodological Answer :

- Radical intermediates : Radical clock experiments (e.g., bromomethyl-cyclopropane rearrangements) and TEMPO trapping confirm a single-electron transfer (SET) mechanism under blue LED irradiation .

- No radical chain process : Light on-off experiments show no reaction in dark cycles, confirming photodependency .

- Substrate scope : Even bulky α-fluorocinnamic acid derivatives react to form (Z)-configured products .

Q. How do computational studies explain the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT calculations (e.g., for Pd(0) oxidative addition) predict energy barriers for aryl migration in vinyl radicals. Experimental data (e.g., absence of rearranged stilbenes) align with computational models, ruling out aryl shifts in radicals .

- Transition state analysis for CO₂ insertion in Ti-catalyzed reactions clarifies regioselectivity in hydrocarboxylation .

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Tyrosinase inhibition : Introducing (E)-β-phenyl-α,β-unsaturated carbonyl motifs enhances activity. Derivatives with electron-withdrawing groups (e.g., -NO₂) show IC₅₀ values < 10 μM .

- Antioxidant effects : Substituents like hydroxyl (-OH) improve radical scavenging, as shown in B16-F10 melanoma cell assays .

Q. How are contradictions in reaction pathways resolved for radical vs. carbenoid intermediates?

- Methodological Answer :

- Radical vs. carbenoid evidence : Radical trapping (TEMPO adducts) and rearranged product analysis distinguish pathways. For example, silver acrylate decompositions favor carbenoid intermediates (yielding diphenylacetylene), while perester decompositions favor radicals .

- Kinetic studies : Half-life measurements of intermediates under varying temperatures confirm dominant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.